Gracillin

Colorectal cancer Cytotoxicity Steroidal saponin

Gracillin (19083-00-2) is a spirostanol saponin with validated broad-spectrum cytotoxicity (GI50: 0.58–2.44 μM, 58 cancer lines). Its rhamnosyl-(1→2)-[glucosyl-(1→3)]-glucosyl branching pattern critically determines cancer subpanel selectivity vs. dioscin. Demonstrates P-glycoprotein (ABCB1) inhibition in drug-resistant models. Established HPLC-MS/MS method available for PK monitoring. Inactive against EKVX, HT29, OVCAR-5, SN12C—verify histotype. For leukemia/CNS studies, consider methyl protoneogracillin.

Molecular Formula C45H72O17
Molecular Weight 885.0 g/mol
CAS No. 19083-00-2
Cat. No. B1672132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGracillin
CAS19083-00-2
Synonymsdiosgenyl rhamnopyranosyl-1-2-(glucopyranosyl-1-3)glucopyranoside
gracillin
Molecular FormulaC45H72O17
Molecular Weight885.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(53)34(51)31(48)21(3)56-40)38(33(50)29(17-47)59-42)60-41-37(54)35(52)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1
InChIKeyYQEMAEKYNNOCBY-IEMDQPGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gracillin (CAS 19083-00-2) Procurement Guide: Steroidal Saponin for Anticancer Research


Gracillin (NSC 698787) is a naturally occurring spirostanol steroidal saponin isolated from Dioscorea, Costus, and Paris species [1]. It belongs to the diosgenyl glycoside class with a characteristic sugar moiety consisting of α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside attached to diosgenin [2]. Gracillin demonstrates broad-spectrum in vitro cytotoxicity against a panel of 58 human cancer cell lines with GI50 values ranging from 0.58 to 2.44 μM , and has been evaluated in NCI-60 screening as a potential anticancer agent [3].

Why Generic Gracillin Substitution Fails: Structural Determinants of Activity


Substituting gracillin with other steroidal saponins (e.g., dioscin, protodioscin, methyl protoneogracillin) introduces significant functional variability due to differences in F-ring oxidation state, C-25 stereochemistry, and glycosylation patterns [1]. Structure-activity relationship (SAR) studies demonstrate that the spirostanol F-ring (present in gracillin) versus furostanol F-ring critically determines selectivity profiles across cancer subpanels [1]. Additionally, the specific rhamnosyl-(1→2)-[glucosyl-(1→3)]-glucosyl branching pattern in gracillin differs from dioscin's rhamnosyl-(1→4) substitution, affecting P-glycoprotein inhibition potency and cellular uptake [2]. These structural nuances translate to quantifiable differences in cytotoxicity, target engagement, and pharmacokinetic behavior that render in-class substitution scientifically invalid without empirical validation.

Gracillin Comparative Evidence: Quantified Differentiation Data for Scientific Selection


Gracillin Cytotoxicity Potency in Colorectal Cancer: IC50 Comparison Across CRC Cell Lines

In a direct in vitro cytotoxicity assessment, gracillin demonstrated differential potency against human colorectal cancer cell lines with IC50 values varying by approximately 2.1-fold between the most sensitive (SW480) and least sensitive (HCT116) CRC lines tested [1]. This intra-class variation provides a defined potency benchmark for CRC-focused studies.

Colorectal cancer Cytotoxicity Steroidal saponin

Gracillin versus Methyl Protoneogracillin: Differential Selectivity in NCI-60 Cancer Panel

In a comparative NCI-60 cytotoxicity study, methyl protoneogracillin (furostanol saponin) exhibited selective potency with GI50 ≤ 2.0 μM against 8 specific cell lines including leukemia (CCRF-CEM, RPMT-8226) and CNS cancers (SF-539, U251), whereas gracillin (spirostanol saponin) showed no activity against EKVX (NSCLC), HT29 (colon), OVCAR-5 (ovarian), and SN12C (renal) lines despite micromolar-range cytotoxicity against most other lines [1]. COMPARE analysis revealed that neither compound shared mean graph similarity with any existing NCI database compound, indicating potentially novel mechanisms of action for both [1].

NCI-60 screening Selectivity Furostanol vs spirostanol

Gracillin versus Dioscin and Prosapogenin A: Anticancer Activity Comparison in Human Cancer Cell Lines

In a comparative study isolating steroidal saponins from Dioscorea nipponica root bark, gracillin, dioscin, and prosapogenin A were evaluated concurrently against human cancer cell lines [1]. All three compounds demonstrated strong anticancer activity within the same potency range (IC50 6.4-20.8 μg/mL) across HeLa, SNU216, SNU354, and HepG2 cell lines, while diosgenin (the aglycone) exhibited no anticancer activity [1].

HepG2 HeLa Comparative cytotoxicity

Gracillin Pharmacokinetics: Quantified Oral Bioavailability Limitation in Rat Model

A validated HPLC-MS/MS method quantified gracillin plasma concentrations in rats following oral administration, revealing that gracillin exhibits lower oral bioavailability [1]. The analytical method demonstrated a linear range of 0.065-800 ng/mL (r²=0.9960) with mean extraction recoveries exceeding 74.11% from rat plasma [2]. Stability experiments confirmed gracillin remains stable throughout analytical procedures under various storage conditions [2]. This pharmacokinetic profile contrasts with other steroidal saponins that may demonstrate higher oral bioavailability depending on glycosylation patterns.

Pharmacokinetics Oral bioavailability HPLC-MS/MS

Gracillin P-Glycoprotein Inhibition: Comparative Activity with Polyphyllin D

In a bio-guided fractionation study of Paris polyphylla, gracillin and polyphyllin D were both isolated and tested for multidrug resistance reversal activity [1]. Both saponins displayed significant effects as inhibitors of P-glycoprotein (P-gp/ABCB1)-mediated drug efflux in K562/R7 drug-selected and transfected cell lines [1]. By contrast, both compounds exhibited weak efficiency on Breast Cancer Resistance Protein (BCRP/ABCG2) [1]. Quantitative IC50 or fold-reversal values are not provided in the abstract, representing a limitation of available evidence (note: quantitative comparator data absent; tag reflects class-level inference based on qualitative comparative statements).

P-glycoprotein Multidrug resistance ABC transporter

Gracillin Antiparasitic Activity: Quantified Efficacy Against Ichthyophthirius multifiliis

Gracillin demonstrates quantifiable antiparasitic activity against Ichthyophthirius multifiliis, the causative agent of white spot disease in freshwater fish . At 0.8 mg/L, gracillin induces 100% mortality of protomonts and 92.5% mortality of encysted tomonts . In an in vivo efficacy test, goldfish treated with 1 mg/L gracillin carried approximately 75% fewer parasites than untreated controls . The EC50 against theronts is 0.53 mg/L, and the acute toxicity LD50 for grass carp is 1.64 mg/kg . No direct comparator data for alternative antiparasitic saponins is provided.

Antiparasitic Ichthyophthirius multifiliis Aquaculture

Gracillin Application Scenarios: Evidence-Backed Research Use Cases


Broad-Spectrum in Vitro Anticancer Screening Requiring Spirostanol Saponin with Defined NCI-60 Profile

Gracillin is appropriate for broad-spectrum cytotoxicity screening across multiple cancer histotypes, with established GI50 values ranging from 0.58-2.44 μM across 58 cell lines . However, investigators should note gracillin lacks activity against EKVX (NSCLC), HT29 (colon), OVCAR-5 (ovarian), and SN12C (renal) lines [1]. For studies requiring selective potency against leukemia or CNS cancers, methyl protoneogracillin is the superior procurement choice based on direct comparative NCI-60 data showing selective sub-2 μM GI50 values in those specific subpanels [1].

Colorectal Cancer Mechanistic Studies Requiring Cell-Line-Specific Potency Benchmarks

For colorectal cancer-focused research, gracillin provides established IC50 benchmarks of 3.118 μM (RKO), 2.671 μM (SW480), and 5.473 μM (HCT116) [2]. This approximately 2-fold sensitivity range across CRC lines enables dose-ranging studies calibrated to specific model systems. Investigators may consider dioscin or prosapogenin A as alternative procurement options for HeLa, SNU216, SNU354, or HepG2 studies, as direct comparative data shows all three compounds fall within the same 6.4-20.8 μg/mL IC50 range [3].

P-Glycoprotein-Mediated Multidrug Resistance Reversal Studies

Gracillin demonstrates significant P-glycoprotein (ABCB1) inhibition in K562/R7 drug-resistant cell models [4]. Researchers may consider polyphyllin D as an alternative procurement option based on comparable P-gp inhibitory effects established in the same study [4]. Both compounds show weak activity against BCRP/ABCG2, indicating selective transporter modulation profiles [4]. Full-text consultation is recommended for quantitative inhibition comparison.

In Vivo Studies Requiring Parenteral Administration Due to Limited Oral Bioavailability

For in vivo investigations, gracillin procurement should account for its lower oral bioavailability as documented in pharmacokinetic studies [5]. Validated HPLC-MS/MS methods exist for plasma concentration monitoring (linear range 0.065-800 ng/mL, extraction recovery ≥74.11%) [6]. Investigators should plan for parenteral administration routes (intraperitoneal, intravenous) or formulation enhancement strategies to achieve systemic exposure, as oral administration results in limited bioavailability [5]. A 20 mg/kg dose demonstrated significant xenograft tumor growth inhibition in mice [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gracillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.